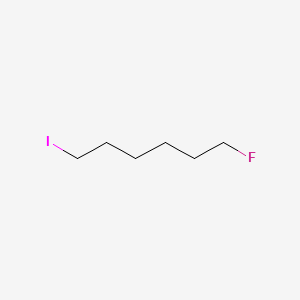

1-fluoro-6-iodohexane

Description

Significance of Bifunctional Alkyl Halides as Synthetic Intermediates

Bifunctional alkyl halides are organic compounds that possess two halogen atoms. These molecules are of immense value as synthetic intermediates because they offer two points of reactivity. This dual functionality allows for the sequential formation of new chemical bonds, providing a strategic pathway to assemble complex target molecules that might be difficult to synthesize otherwise. The ability to perform different chemical reactions at two distinct sites on the same molecule is a powerful tool for synthetic chemists, enabling the construction of diverse molecular frameworks and the synthesis of specialized polymers and materials. The use of bifunctional starting materials is a key strategy in the modular synthesis of complex organic structures. mdpi.com

Unique Aspects of Asymmetrically Substituted Dihaloalkanes: Focus on 1-Fluoro-6-iodohexane in Chemical Research

Asymmetrically substituted dihaloalkanes, which contain two different halogen atoms, offer a higher level of synthetic precision. The compound This compound is a quintessential example of this class of reagents. solubilityofthings.com Its chemical utility stems from the profound difference in reactivity between the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds.

The iodine atom is an excellent leaving group, making the C-I bond highly susceptible to nucleophilic substitution reactions. In contrast, the fluorine atom is a very poor leaving group, and the C-F bond is the strongest single bond to carbon in organic chemistry, rendering it comparatively inert under many reaction conditions. nih.gov This differential reactivity allows chemists to selectively target the carbon atom bearing the iodine for a specific chemical transformation, while the fluorine atom at the other end of the molecule remains untouched. This preserved fluoro-group can then be utilized in a subsequent, different reaction step. This "orthogonal" reactivity makes this compound a highly valuable and versatile building block in multi-step syntheses. solubilityofthings.com

Physically, this compound is a clear, colorless liquid at room temperature. solubilityofthings.com Due to its long hydrocarbon chain and the presence of halogens, it is generally soluble in non-polar organic solvents like diethyl ether and toluene (B28343) but is not expected to be soluble in polar solvents such as water. solubilityofthings.com

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂FI | chemsynthesis.com |

| Molecular Weight | 230.06 g/mol | chemsynthesis.com |

| CAS Number | 373-30-8 | chemsynthesis.comchembk.com |

| Boiling Point | 202.7 °C at 760 mmHg | chembk.com |

| Density | 1.515 g/cm³ | chembk.com |

| Physical State | Liquid | solubilityofthings.com |

Common synthetic routes to prepare this compound include the reaction of 1-hexene with hydrofluoric acid and hydrogen iodide . chembk.comnbinno.com

Overview of Current Research Trajectories and Opportunities in this compound Chemistry

The unique chemical properties of this compound have positioned it as a compound of significant interest in advanced chemical research, particularly in the field of medical imaging.

A primary research trajectory involves its use as a precursor for the synthesis of radiotracers for Positron Emission Tomography (PET). nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov The technique relies on molecules labeled with a positron-emitting isotope, with Fluorine-18 (B77423) (¹⁸F) being one of the most widely used due to its near-ideal half-life (109.8 minutes) and low positron energy. nih.govnih.gov

The synthetic strategy often involves preparing a complex biological molecule with a 6-iodohexyl-1-fluoro moiety. The highly reactive C-I bond is used to attach this linker to the larger molecule. In the final step of the synthesis, the stable C-F bond is subjected to nucleophilic substitution using [¹⁸F]fluoride, replacing the non-radioactive fluorine atom (¹⁹F) with the radioactive ¹⁸F isotope. This late-stage radiofluorination is a critical technique for producing PET tracers. The ability of this compound to act as a stable yet activatable linker is crucial for the development of novel PET imaging agents for diagnosing diseases and facilitating drug discovery. nih.govacs.org

Beyond PET chemistry, this compound serves as a versatile intermediate in broader organofluorine chemistry. The incorporation of fluorine can significantly alter a molecule's biological activity, making it a key tool in the development of new pharmaceuticals and agrochemicals. solubilityofthings.com Furthermore, its bifunctional nature makes it a target for developing novel halogenation methods and for creating new materials with specifically tailored properties. solubilityofthings.com The analogous compound 1-chloro-6-iodohexane has been used in research to create substrates for biological tags, highlighting the potential of this class of asymmetrically halogenated alkanes in chemical biology applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FI/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXBILFYPISOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCI)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190751 | |

| Record name | Hexane, 1-fluoro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-30-8 | |

| Record name | Hexane, 1-fluoro-6-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-fluoro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 1 Fluoro 6 Iodohexane

Precursor Selection and Strategic Design of Synthetic Routes

The successful synthesis of 1-fluoro-6-iodohexane is fundamentally dependent on the logical selection of starting materials and the strategic design of the synthetic pathway. A key consideration is the introduction of two different halogens at specific positions on the hexane (B92381) backbone.

Controlled Halogenation of Hydrocarbon Backbones

Direct halogenation of a simple alkane like hexane is generally not a viable route for producing a specific isomer like this compound in high yield. Halogenation of saturated hydrocarbons typically proceeds via a free-radical mechanism, which is difficult to control and leads to a mixture of mono- and poly-halogenated products at various positions. mt.compressbooks.pub

A more controlled approach involves starting with a hydrocarbon backbone that is already functionalized, allowing for more specific transformations. A common strategy for creating 1,6-disubstituted hexanes is to begin with a precursor like 1,5-hexadiene (B165246). Anti-Markownikoff hydrobromination of 1,5-hexadiene can yield 1,6-dibromohexane, a versatile precursor for further functionalization. google.com However, this process can also produce isomeric impurities such as 1,4- and 1,5-dibromohexane, necessitating purification before subsequent steps. google.com

Another strategy is the use of precursors containing functional groups that can be readily converted to halogens. For example, starting with a diol like 1,6-hexanediol (B165255) allows for the differential conversion of the hydroxyl groups to the desired halogens.

Regioselective and Chemoselective Introduction of Fluorine and Iodine Moieties

Achieving the precise placement of fluorine at the C1 position and iodine at the C6 position requires highly regioselective and chemoselective reactions. Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a central challenge in synthesizing molecules like this compound. nih.gov

The introduction of fluorine and iodine can be accomplished through various methods. For instance, iodine-mediated fluorination of alkenes using reagents like an HF-pyridine complex can produce 2-fluoroalkyl iodides with high regioselectivity. organic-chemistry.org While this specific reaction may not directly yield the 1,6-disubstituted product, the principles of using iodine to mediate fluorination are significant. Catalytic systems, such as those employing I(I)/I(III) catalysis, have also been developed for the highly regioselective fluorination of unsaturated systems. nih.govresearchgate.net

The synthesis of compounds with multiple, different halogen atoms often relies on the distinct reactivity of each halogen. acs.org Fluorine, being the most electronegative element, forms a very strong bond with carbon, making fluoroalkanes generally the least reactive of the haloalkanes. alfa-chemistry.comacs.orgnih.gov Conversely, the carbon-iodine bond is weaker and more polarizable, making iodoalkanes more reactive in nucleophilic substitution reactions. wikipedia.org This differential reactivity is a cornerstone of many synthetic strategies for this class of compounds.

Multi-Step Synthetic Protocols Targeting this compound

The synthesis of this compound is typically achieved through multi-step protocols that leverage the principles of differential reactivity and sequential reactions.

Exploiting Differential Reactivity of Halogens in Precursor Molecules

A powerful strategy for synthesizing this compound involves starting with a dihaloalkane containing two different halogens, such as 1-bromo-6-chlorohexane (B1265839) or 1,6-dibromohexane. The synthesis can then proceed by selectively replacing one halogen while leaving the other intact.

The Finkelstein reaction is a classic and highly effective method for converting alkyl chlorides or bromides into alkyl iodides. doubtnut.comiitk.ac.in This SN2 reaction is typically carried out by treating the chloro- or bromoalkane with sodium iodide in a solvent like acetone (B3395972). manac-inc.co.jpdoubtnut.com The equilibrium is driven forward by the precipitation of the less soluble sodium chloride or sodium bromide in acetone. doubtnut.comdoubtnut.com

For instance, starting with 1-fluoro-6-chlorohexane or 1-fluoro-6-bromohexane, a Finkelstein reaction can be used to selectively replace the chlorine or bromine with iodine, leaving the much less reactive C-F bond untouched. alfa-chemistry.com Recent research has even demonstrated the highly selective functionalization of C-F bonds in the presence of other halogens under specific cryogenic conditions with organoaluminum reagents, though this is less common for preparative synthesis of iodoalkanes. nih.gov

The following table summarizes potential precursor dihalides and the general approach for their conversion to this compound.

| Precursor | Reagent for Iodination | Reagent for Fluorination | Key Reaction Type |

| 1-Bromo-6-chlorohexane | NaI in acetone | KF, AgF, or other fluorinating agents | Finkelstein, Halex |

| 1,6-Dibromohexane | NaI in acetone (controlled) | KF, AgF, or other fluorinating agents | Finkelstein, Halex |

| 1,6-Dichlorohexane | NaI in acetone | KF, AgF, or other fluorinating agents | Finkelstein, Halex |

Sequential Halogenation and Functional Group Interconversion Strategies

An alternative to starting with dihaloalkanes is to begin with a precursor containing a functional group that can be sequentially converted to the desired halogens. A common and versatile starting material for this approach is 6-chloro-1-hexanol (B31631).

This strategy involves a two-step process:

Conversion of the hydroxyl group to an iodide: The alcohol can be converted to a good leaving group, such as a tosylate, which is then displaced by iodide. A more direct conversion can be achieved using reagents like triphenylphosphine (B44618), iodine, and imidazole (B134444) (the Appel reaction).

Conversion of the chloride to a fluoride (B91410): The less reactive chloride can then be exchanged for a fluoride using a nucleophilic fluorinating agent. This is often accomplished using a halide exchange (Halex) reaction with a source of fluoride ions like potassium fluoride (KF) or silver fluoride (AgF), often in a polar aprotic solvent.

The order of these steps can be critical. It is often more strategic to introduce the less reactive fluorine atom first, followed by the introduction of the more reactive iodine atom, to avoid unwanted side reactions in the second step.

A potential synthetic route starting from 6-chloro-1-hexanol is outlined below:

Fluorination: Convert 6-chloro-1-hexanol to 1-chloro-6-fluorohexane (B74411) using a suitable fluorinating agent that targets the alcohol.

Iodination: Convert the resulting 1-chloro-6-fluorohexane to this compound via a Finkelstein reaction, where the chloride is selectively exchanged for iodide.

Optimization of Reaction Conditions for Maximizing Yield and Purity in Research Settings

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time. researchgate.net

For the Finkelstein reaction, the choice of solvent is critical. Acetone is commonly used because sodium iodide is soluble in it, while the resulting sodium chloride or bromide is not, which helps to drive the reaction to completion. manac-inc.co.jpdoubtnut.com Other polar aprotic solvents like dimethylformamide (DMF) can also be used. iitk.ac.in The temperature is typically elevated to increase the reaction rate, but must be controlled to minimize side reactions like elimination.

In the case of fluorination reactions, the choice of the fluorinating agent and catalyst is important. The use of spray-dried potassium fluoride with a phase-transfer catalyst can enhance the rate of nucleophilic fluorination. For more challenging fluorinations, more reactive but also more expensive reagents like silver fluoride might be employed.

The table below presents a summary of how different reaction parameters can be optimized for key transformations in the synthesis of this compound.

| Reaction Step | Parameter | Options and Considerations | Effect on Yield/Purity |

| Iodination (Finkelstein) | Solvent | Acetone, DMF, Acetonitrile | Acetone is often preferred to precipitate the byproduct halide salt, driving the reaction forward. manac-inc.co.jpmanac-inc.co.jp |

| Reagent | NaI, KI, MgI₂, CaI₂ | NaI is most common. MgI₂ or CaI₂ can be used for higher iodine ion concentrations. manac-inc.co.jp | |

| Temperature | Room temp. to reflux | Higher temperatures increase reaction rate but can also lead to side products via elimination. | |

| Fluorination (Halex) | Fluoride Source | KF, CsF, AgF | Reactivity increases from KF to CsF to AgF. Choice depends on the reactivity of the substrate. |

| Solvent | Polar aprotic (DMF, DMSO) | Solvents that can solvate the cation but leave the fluoride anion "naked" and more nucleophilic are preferred. | |

| Catalyst | Phase-transfer catalysts (e.g., crown ethers) | Can improve the solubility and reactivity of the fluoride salt, increasing yield. |

Purification of the final product often involves techniques like distillation or column chromatography to separate it from any remaining starting materials, reagents, or side products.

Research-Scale Isolation and Purification Techniques for this compound and its Precursors

The isolation and purification of this compound and its precursors are critical steps to ensure high purity for subsequent synthetic applications. The techniques employed depend on the synthetic route and the nature of the impurities present.

Following synthesis via the Appel reaction, the crude product is typically subjected to an aqueous work-up. This involves diluting the reaction mixture with a solvent like dichloromethane (B109758) and washing it with water to remove water-soluble components such as excess imidazole. A key step is washing the organic layer with an aqueous solution of a mild reducing agent, most commonly sodium thiosulfate (B1220275) (Na₂S₂O₃). semanticscholar.org This wash serves to quench any unreacted iodine, converting it to colorless iodide ions and thus removing the characteristic brown or purple color from the organic phase. The organic layer is then washed with brine to remove residual water, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, filtered, and concentrated under reduced pressure. semanticscholar.orgacs.org

For both the Appel and Finkelstein reaction products, flash column chromatography is a highly effective purification technique at the research scale. semanticscholar.orgacs.org This method separates the target compound from non-polar and highly polar impurities, particularly the triphenylphosphine oxide byproduct from the Appel reaction, which is often challenging to remove otherwise. A stationary phase of silica (B1680970) gel is standard. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate. acs.org The optimal ratio is determined by thin-layer chromatography (TLC) analysis to ensure good separation.

Fractional distillation is another viable purification method, especially for separating the liquid product from non-volatile impurities or solvents with significantly different boiling points. Given that haloalkanes can be sensitive to high temperatures, distillation is often performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. This technique is particularly useful for purifying the 6-fluorohexan-1-ol precursor and can be applied to the final this compound product as well.

The following table outlines the common purification techniques and their specific applications in the context of this compound synthesis.

| Technique | Purpose | Reagents/Materials | Applicable To |

| Aqueous Work-up | Removal of water-soluble impurities and excess reagents. | Water, Sodium Thiosulfate (Na₂S₂O₃), Brine, Dichloromethane | Crude product from Appel or Finkelstein reactions |

| Drying | Removal of residual water from the organic solution. | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Purified organic extract before final solvent removal |

| Flash Column Chromatography | Separation from byproducts (e.g., triphenylphosphine oxide) and other impurities. | Silica Gel, Hexane/Ethyl Acetate eluent system | Crude product after initial work-up |

| Fractional Vacuum Distillation | Purification of the final liquid product or liquid precursors. | N/A | This compound, 6-Fluorohexan-1-ol |

Elucidating the Reactivity Profile and Mechanistic Pathways of 1 Fluoro 6 Iodohexane

Nucleophilic Substitution Reactions (SN1 and SN2)

As a primary alkyl halide, 1-fluoro-6-iodohexane is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. The unimolecular (SN1) pathway is highly unlikely as it would require the formation of a very unstable primary carbocation. Reactions, therefore, proceed via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Mechanistic Investigations of Iodine Displacement

In nucleophilic substitution reactions involving this compound, the displacement of the iodide ion is the overwhelmingly favored pathway. The reaction proceeds via a classic SN2 mechanism. In this process, a nucleophile (Nu:⁻) attacks the carbon atom bonded to the iodine (C-1). This attack occurs from the backside, opposite to the carbon-iodine bond.

The transition state involves a pentacoordinate carbon atom where a partial bond is forming with the incoming nucleophile and the carbon-iodine bond is partially broken. The energy of this transition state dictates the reaction rate. Because this compound is a primary halide, there is minimal steric hindrance at the reaction center, allowing for easy access by the nucleophile and favoring a rapid SN2 reaction. The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

Comparative Reactivity and Selectivity at the C-I vs. C-F Bonds

A key feature of this compound is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. Nucleophilic attack occurs exclusively at the carbon bearing the iodine atom. This high selectivity is governed by two main factors: bond strength and the leaving group's ability.

Bond Strength : The C-I bond is considerably weaker than the C-F bond. This is due to the less effective orbital overlap between the large 5p orbital of iodine and the 2sp³ orbital of carbon compared to the overlap between the compact 2p orbital of fluorine and the carbon orbital. gauthmath.comstackexchange.commsu.edu

Leaving Group Ability : The stability of the leaving group is crucial. The iodide ion (I⁻) is an excellent leaving group because it is a large, highly polarizable ion that can effectively stabilize the negative charge. In contrast, the fluoride (B91410) ion (F⁻) is a very poor leaving group due to its small size, high charge density, and the strength of the C-F bond. gauthmath.com

These factors ensure that nucleophilic substitution reactions are highly selective, targeting the C-I bond while leaving the C-F bond intact. This allows this compound to be used as a precursor for synthesizing various 6-fluorohexyl derivatives.

| Bond | Average Bond Enthalpy (kJ/mol) | Bond Length (pm) | Reactivity in SN2 Reactions |

|---|---|---|---|

| C-F | ~485 | ~138 | Very Low / Inert |

| C-I | ~240 | ~214 | High |

Elimination Reactions (E1 and E2)

Elimination reactions are another important class of reactions for alkyl halides, often competing with substitution pathways. For this compound, which is a primary halide, the bimolecular elimination (E2) mechanism is the relevant pathway, occurring in the presence of a strong base. The unimolecular (E1) mechanism is disfavored due to the instability of the primary carbocation intermediate that would need to form. msu.eduyoutube.com

Competition with Substitution Pathways and Reaction Conditions Influence

The competition between SN2 and E2 pathways is a critical consideration in the reactions of this compound. The outcome is highly dependent on the nature of the nucleophile/base and the reaction conditions.

Nature of the Base : Strong, sterically hindered bases, such as potassium tert-butoxide, favor the E2 pathway. youtube.com Their bulkiness makes it difficult for them to act as nucleophiles and attack the C-1 carbon, so they preferentially act as bases, abstracting a proton from the adjacent carbon (C-2). Conversely, strong but unhindered bases/nucleophiles (e.g., hydroxide, methoxide) tend to favor the SN2 pathway, although some E2 product may form as a minor byproduct. youtube.comyoutube.com

Temperature : Higher reaction temperatures generally favor elimination over substitution. youtube.com Elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

| Condition | Favored Pathway | Typical Reagent | Major Product Type |

|---|---|---|---|

| Strong, Unhindered Base, Low Temp. | SN2 | NaOH, CH3ONa | Substitution (6-Fluorohexan-1-ol) |

| Strong, Hindered Base | E2 | KOC(CH3)3 | Elimination (6-Fluorohex-1-ene) |

| High Temperature | E2 | Any strong base | Elimination (6-Fluorohex-1-ene) |

Regioselectivity (e.g., Zaitsev vs. Hofmann) and Stereoselectivity of Alkene Formation

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer of an alkene over another. This is often governed by Zaitsev's rule, which predicts that the more substituted (and more stable) alkene will be the major product. chemistrysteps.comchadsprep.com Conversely, Hofmann's rule describes the formation of the least substituted alkene, which can occur with bulky bases or poor leaving groups. masterorganicchemistry.com

In the E2 elimination of this compound, the leaving group is iodide from C-1. The base must abstract a β-hydrogen, which can only come from the C-2 position. Since there is only one possible β-carbon from which a proton can be removed, the reaction is not regioselective; only one alkene product, 6-fluorohex-1-ene , can be formed.

The Zaitsev vs. Hofmann consideration would be relevant only under conditions forcing the elimination of the fluoride group, which is a very poor leaving group. Such a reaction is highly unlikely, but if it were to occur, it has been observed that alkyl fluorides often favor the Hofmann product. youtube.com This is because the transition state has more "carbanion-like" character due to the poor leaving group ability of fluoride, and the base will abstract the most acidic proton, which is often the one leading to the least substituted alkene.

Organometallic Chemistry of this compound

The presence of two distinct halogen atoms on the saturated alkyl chain of this compound imparts a rich and selective organometallic chemistry. The significant difference in the bond strengths and polarizability between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for chemoselective transformations, primarily targeting the more labile C-I bond.

Formation and Reactivity of Grignard and Organolithium Reagents from the C-I Bond

The generation of organometallic reagents from this compound is dominated by the preferential reactivity of the carbon-iodine bond over the carbon-fluorine bond. This selectivity is a direct consequence of the C-I bond being weaker and more easily cleaved than the highly stable C-F bond.

Grignard Reagent Formation:

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the selective formation of 6-fluorohexylmagnesium iodide. The carbon-iodine bond, being the most reactive among alkyl halides, readily undergoes oxidative addition with magnesium, leaving the robust carbon-fluorine bond intact. The general reaction is as follows:

F-(CH₂)₆-I + Mg → F-(CH₂)₆-MgI

The resulting Grignard reagent, 6-fluorohexylmagnesium iodide, is a potent nucleophile and a strong base. The carbon atom attached to the magnesium exhibits significant carbanionic character due to the highly polarized C-Mg bond. This nucleophilic carbon can readily attack a wide range of electrophilic centers, making it a versatile intermediate in organic synthesis. For instance, it can react with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and with carbon dioxide to yield carboxylic acids. chemguide.co.ukyoutube.com

Organolithium Reagent Formation:

Similarly, organolithium reagents can be prepared from this compound through metal-halogen exchange. This reaction is typically carried out at low temperatures using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. The exchange rate for halogens follows the trend I > Br > Cl, making the iodine-lithium exchange highly favorable while the fluorine atom remains untouched.

F-(CH₂)₆-I + 2 Li → F-(CH₂)₆-Li + LiI

The product, 6-fluorohexyllithium, is also a powerful nucleophile and base, often exhibiting higher reactivity than the corresponding Grignard reagent. Its utility in synthesis mirrors that of the Grignard reagent, participating in nucleophilic addition and substitution reactions to form new carbon-carbon bonds.

The chemoselectivity of these reactions is a cornerstone of their synthetic utility, allowing for the introduction of a reactive organometallic handle at one end of the molecule without disturbing the fluorine atom at the other end. This sets the stage for subsequent transformations where the fluorine atom can play a role.

| Reagent | Product | Key Features |

| Mg in ether | 6-fluorohexylmagnesium iodide | Selective formation at C-I bond; strong nucleophile and base. |

| 2 eq. Li | 6-fluorohexyllithium | Selective formation at C-I bond; highly reactive nucleophile and base. |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing the C-I Bond

The carbon-iodine bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. The reactivity of organic halides in these transformations generally follows the order I > Br > Cl >> F, ensuring that the C-I bond will be the exclusive site of reaction under typical cross-coupling conditions. organic-chemistry.orgwikipedia.orgwikipedia.org

Suzuki Coupling:

In the Suzuki coupling, this compound can be coupled with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon single bond, attaching the organic group from the boron reagent to the hexyl chain while preserving the fluorine atom.

F-(CH₂)₆-I + R-B(OH)₂ --(Pd catalyst, base)--> F-(CH₂)₆-R + I-B(OH)₂

Heck Reaction:

The Heck reaction allows for the coupling of this compound with an alkene. wikipedia.orgorganic-chemistry.org In this process, the 6-fluorohexyl group is transferred to one of the sp²-hybridized carbons of the alkene, with the concomitant loss of a hydrogen atom from the adjacent carbon. The reaction is catalyzed by a palladium complex and requires a base.

F-(CH₂)₆-I + H₂C=CHR --(Pd catalyst, base)--> F-(CH₂)₆-CH=CHR + HI

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting this compound with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The result is a 1-fluoro-8-substituted-7-octyne, a valuable building block in organic synthesis.

F-(CH₂)₆-I + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, base)--> F-(CH₂)₆-C≡C-R + HI

The high reactivity of the C-I bond in these palladium-catalyzed processes allows for the construction of complex molecules containing a fluoroalkyl chain under relatively mild conditions. The inertness of the C-F bond under these conditions is a key advantage, providing a powerful tool for selective molecular elaboration.

| Reaction | Coupling Partner | Product Type |

| Suzuki | Organoboron compound | Alkylated/Arylated fluoroalkane |

| Heck | Alkene | Substituted fluoroalkene |

| Sonogashira | Terminal alkyne | Fluoroalkyl-substituted alkyne |

Radical Reactions Involving this compound

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-based transformations. The generation of a 6-fluorohexyl radical can be initiated by various methods, including photolysis, radical initiators, or electron transfer processes. rsc.orgucl.ac.uknih.gov

Once formed, the 6-fluorohexyl radical can participate in a variety of reactions, such as:

Atom Transfer Radical Addition (ATRA): The radical can add to an alkene to form a new carbon-carbon bond. The resulting radical can then abstract an iodine atom from another molecule of this compound, propagating a radical chain reaction. rsc.orgnih.gov

Reductive Deiodination: The radical can be trapped by a hydrogen atom donor, such as a thiol or a stannane, resulting in the formation of 1-fluorohexane.

Cyclization: If an appropriate unsaturated moiety is present within the molecule, the radical can undergo intramolecular cyclization to form cyclic compounds.

Recent advancements have focused on more environmentally benign methods for generating alkyl radicals from alkyl iodides. Electrochemical methods, for example, can generate carbon-centered radicals under mild conditions, avoiding the use of toxic tin reagents. ucl.ac.uknih.gov In such a system, an electrochemical 'redox-relay' can be employed to facilitate the formation of the 6-fluorohexyl radical, which can then undergo intermolecular 'tin-like' radical reactions.

The fluorine atom is generally unreactive under these radical conditions, allowing for the synthesis of fluorinated compounds that might be difficult to access through other means.

Exploitation of Differential Halogen Reactivity for Selective Transformations

The pronounced difference in the reactivity of the carbon-iodine and carbon-fluorine bonds in this compound is a key feature that can be strategically exploited in multi-step syntheses. The C-I bond serves as a versatile functional handle for a wide array of transformations, while the C-F bond remains largely inert.

This differential reactivity allows for a synthetic strategy where the iodo-end of the molecule is modified first, using reactions such as Grignard formation, organolithium synthesis, or palladium-catalyzed cross-coupling. The product of this initial transformation will be a molecule that still contains the fluorine atom.

For example, one could first perform a Sonogashira coupling on this compound with a protected alkyne. Following this, the protecting group on the alkyne could be removed, and the terminal alkyne could then participate in further reactions. Throughout this sequence, the fluorine atom at the other end of the molecule would remain intact, available for potential subsequent transformations or to impart desired properties to the final product.

This ability to selectively functionalize one end of the bifunctional molecule makes this compound a valuable building block for the synthesis of complex fluorinated molecules, such as pharmaceuticals, agrochemicals, and advanced materials. The robust nature of the C-F bond ensures that it can withstand a variety of reaction conditions aimed at modifying the more reactive C-I bond.

Strategic Applications of 1 Fluoro 6 Iodohexane As a Versatile Chemical Building Block

Synthesis of Advanced Organic Architectures and Polyfunctional Molecules

1-Fluoro-6-iodohexane serves as a valuable and versatile building block in organic synthesis, enabling the construction of complex molecular frameworks. Its unique bifunctional nature, possessing both a fluorine and an iodine atom at opposite ends of a six-carbon chain, allows for selective and sequential reactions, making it a key intermediate in the synthesis of advanced organic architectures and polyfunctional molecules. solubilityofthings.com

The differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is central to its utility. The C-I bond is weaker and more susceptible to nucleophilic substitution and various coupling reactions, while the C-F bond is significantly stronger and generally unreactive under these conditions. acs.org This allows chemists to first manipulate the iodo-end of the molecule and then, if desired, engage the fluoro-end in subsequent transformations, often under more forcing conditions.

Cyclization Reactions and Macrocycle Formation

The strategic placement of reactive groups at either end of the this compound chain makes it a suitable precursor for intramolecular cyclization reactions to form various ring structures. While direct cyclization of this compound itself is not a primary application, its derivatives are instrumental in constructing cyclic and macrocyclic frameworks.

For instance, derivatives of this compound can be employed in radical cyclization reactions. Research has shown that related iodoalkenylboranes can undergo efficient radical cyclization. nih.gov This principle can be extended to suitably modified derivatives of this compound to create fluorinated cyclic compounds. The process typically involves generating a radical at the carbon bearing the iodine, which then attacks an unsaturated bond within the same molecule to form a ring.

Furthermore, the iodo- and fluoro-moieties can be transformed into other functional groups that can then participate in macrocyclization reactions. For example, the iodo group can be converted to an azide, which can then undergo a "click" reaction with an alkyne to form a triazole-containing macrocycle. The fluorine atom would remain as a stable substituent on the resulting macrocyclic structure.

| Reaction Type | Description | Potential Product |

| Radical Cyclization | A radical is generated at the iodo-position, which then attacks an internal double or triple bond. | Fluorinated cyclopentane (B165970) or cyclohexane (B81311) derivatives. |

| "Click" Chemistry | The iodo group is converted to an azide, which reacts with an alkyne to form a triazole ring within a macrocycle. | Fluorine-containing triazole-based macrocycles. |

| Base-Induced Cyclization | In related systems, base can induce a rearrangement-cyclization pathway. nih.gov | Fluorinated cyclic alcohols. |

Construction of Complex Linear and Branched Systems

The sequential reactivity of this compound is particularly advantageous for the synthesis of complex linear and branched molecules. The iodo-end of the molecule can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One common application is in coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, after conversion of the iodo-group to a suitable organometallic species (e.g., a boronic ester or a Grignard reagent). This allows for the attachment of aryl, vinyl, or alkynyl groups. For example, this compound can be used in the synthesis of star-shaped viologens, where the iodohexane moiety is used to alkylate a central core structure. mdpi.com

The fluorine atom, being relatively inert during these transformations, provides a stable "tag" or can be a desired feature in the final product due to its unique electronic properties. mdpi.com In some cases, after the initial modifications at the iodo-end, the C-F bond can be activated under specific and often harsh conditions, allowing for further functionalization and the creation of even more complex branched structures. acs.org

| Reaction | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, thiols, azides) | 6-Fluorohexyl derivatives with new functional groups. |

| Grignard Reaction | Magnesium (Mg) | 6-Fluorohexylmagnesium iodide, a versatile intermediate. |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester | 6-Fluorohexyl-substituted aromatic or vinylic compounds. |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | 6-Fluorohexyl-alkynes. |

Development of Fluorinated Probes for Chemical and Biological Research (Excluding Clinical Applications)

The presence of a fluorine atom in this compound makes it a valuable precursor for the development of fluorinated probes for various research applications. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the fact that the ¹⁹F nucleus is NMR-active, are highly advantageous in this context. mdpi.comslideshare.net

Precursors for ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopic Tags

¹⁹F NMR spectroscopy is a powerful analytical technique due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides detailed information about the local chemical environment. ucsb.edu this compound can be used to synthesize molecules that act as ¹⁹F NMR spectroscopic tags.

The synthesis typically involves attaching the this compound moiety to a molecule of interest via the reactive iodo-end. The resulting fluorinated molecule can then be studied by ¹⁹F NMR to probe its interactions with other molecules or to monitor its behavior in a complex chemical or biological system. The chemical shift of the fluorine atom can be sensitive to changes in its environment, such as binding events or conformational changes, providing valuable insights without the need for radioactive labels. slideshare.net

Integration into Fluorine-Containing Ligands and Reagents

This compound is a useful building block for the synthesis of fluorine-containing ligands and reagents for research purposes. The introduction of a fluorohexyl group can modify the properties of a ligand, such as its lipophilicity, metabolic stability, and binding affinity to a target protein. nih.gov

For example, the fluorohexyl chain can be incorporated into ligands for receptors or enzymes to study their structure and function. The fluorine atom can form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein, influencing the ligand's binding mode and affinity. acs.org The synthesis of these ligands often involves an initial reaction at the iodo-end of this compound to attach it to a core scaffold, followed by further modifications to complete the ligand structure.

| Application | Description | Key Feature of Fluorine |

| ¹⁹F NMR Tags | The fluorohexyl group is attached to a molecule to enable its detection and study by ¹⁹F NMR. | NMR-active nucleus with high sensitivity and large chemical shift range. |

| Ligand Modification | Incorporation of the fluorohexyl chain into a ligand to alter its physicochemical and biological properties. | High electronegativity, ability to form specific interactions, and potential to improve metabolic stability. |

| Reagent Development | Synthesis of fluorinated reagents for specific chemical transformations. | Can influence the reactivity and selectivity of the reagent. |

Precursor Role in Radiochemical Development for Research Applications (Excluding Clinical Trials)

This compound and its derivatives play a significant role as precursors in the development of radiolabeled compounds for research, particularly for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). worktribe.commdpi.com These imaging techniques utilize molecules labeled with radioactive isotopes to visualize and quantify biological processes in vivo.

The most common application involves the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), which has a convenient half-life of approximately 110 minutes. google.com While this compound itself contains the stable ¹⁹F isotope, its derivatives are crucial for developing ¹⁸F-labeled radiotracers.

Typically, a derivative of this compound is synthesized where the iodine atom is replaced with a better leaving group, such as a tosylate or a mesylate. This precursor is then reacted with [¹⁸F]fluoride in a nucleophilic substitution reaction to produce the desired ¹⁸F-labeled molecule. This approach allows for the late-stage introduction of the radioisotope, which is important due to the short half-life of ¹⁸F. iaea.org

These ¹⁸F-labeled molecules can be designed to target specific biological entities, such as receptors, enzymes, or transporters, allowing researchers to study their distribution and function in living organisms. For example, ¹⁸F-labeled fatty acid analogs have been developed to investigate cardiac metabolism. worktribe.com Similarly, ¹⁸F-labeled ligands are synthesized to study neuroreceptors in the brain. google.com The development of new precursors for these radiotracers is an active area of research, aiming to improve the efficiency and accessibility of these important research tools. osti.gov

| Radiotracer Type | Precursor Description | Research Application |

| ¹⁸F-labeled Fatty Acids | A derivative of this compound with a leaving group at the 6-position. | Studying cardiac metabolism and fatty acid oxidation. worktribe.com |

| ¹⁸F-labeled Ligands | A complex molecule containing a fluorohexyl chain, synthesized from a precursor amenable to ¹⁸F-fluorination. | Imaging neuroreceptors and other biological targets in the brain and other organs. google.com |

| ¹⁸F-labeled Probes | Molecules designed to track specific biological processes. | In vivo imaging of various physiological and pathological processes. mdpi.com |

Chemical Transformations Leading to [18F]-Labeled Compounds

The synthesis of radiolabeled compounds for Positron Emission Tomography (PET) often involves the introduction of the positron-emitting isotope fluorine-18 ([18F]) into a target molecule. nih.gov Due to the short half-life of [18F] (approximately 109.8 minutes), the labeling reactions must be rapid and efficient. utupub.fi this compound serves as a precursor for the synthesis of [18F]-labeled compounds through nucleophilic substitution reactions.

The carbon-iodine bond in this compound is significantly more labile than the carbon-fluorine bond. This difference in reactivity allows for the selective replacement of the iodine atom with the [18F]fluoride ion. The general process involves the reaction of this compound with a source of no-carrier-added [18F]fluoride, such as [18F]KF, which is typically complexed with a phase-transfer catalyst like a Kryptofix aminopolyether (e.g., K2.2.2) to enhance its nucleophilicity. researchgate.netsioc-journal.cn This reaction yields 1,6-difluorohexane, with one of the fluorine atoms being the radioactive isotope [18F].

The resulting [18F]-1,6-difluorohexane can then be used as a radiolabeled building block itself, for example, in the alkylation of amines or phenols to synthesize more complex PET tracers. This two-step strategy, where a bifunctional molecule is first radiolabeled and then conjugated to a larger molecule, is a common approach in radiopharmaceutical chemistry.

Below is a representative table of the chemical transformation of this compound to an [18F]-labeled compound, based on typical conditions for nucleophilic radiofluorination of alkyl iodides.

| Precursor | Reagents | Product | Reaction Conditions | Radiochemical Yield (RCY) |

| This compound | [18F]KF/Kryptofix 2.2.2, Acetonitrile | [18F]-1,6-Difluorohexane | 80-120 °C, 10-20 min | Moderate to High |

This table is illustrative of a typical nucleophilic fluorination reaction. Actual yields may vary depending on specific experimental conditions.

Strategies for Site-Specific Fluorination via this compound Intermediates

The differential reactivity of the two halogen atoms in this compound is the cornerstone of its use in strategies for site-specific fluorination. The C-I bond is susceptible to nucleophilic attack, while the C-F bond is generally inert under the same conditions. This allows for the iodine atom to be replaced by a variety of nucleophiles to build a more complex molecule, leaving the fluorine atom untouched for potential later modification or as a permanent feature of the final product.

A key strategy involves using this compound as a starting material to introduce a fluorohexyl moiety into a larger molecule. For instance, the iodine atom can be displaced by a nucleophile, such as a phenoxide or an amine, to form a new carbon-oxygen or carbon-nitrogen bond, respectively. This reaction attaches the 6-fluorohexyl group to the desired scaffold.

This approach is particularly useful in medicinal chemistry and drug discovery, where the introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity. utupub.fi By using this compound, a fluoroalkyl chain can be precisely placed at a specific position in a drug candidate.

The following table outlines a general strategy for site-specific functionalization using this compound.

| Substrate (Nucleophile) | Reagent | Intermediate | Product | Purpose |

| Phenol | Base (e.g., K2CO3), this compound | Aryl-(6-fluorohexyl) ether | Functionalized Aromatic Compound | Introduction of a fluoroalkyl chain to modify biological properties. |

| Amine | Base (e.g., Et3N), this compound | N-(6-Fluorohexyl)amine | Functionalized Amine | Synthesis of complex amines with a terminal fluorine. |

Contributions to Polymer and Material Science Research through Monomer Synthesis

In the realm of polymer and material science, this compound and its analogs are valuable precursors for the synthesis of fluorinated monomers. ontosight.airsc.org These monomers can then be polymerized to create fluoropolymers with tailored properties such as high thermal stability, chemical resistance, and low surface energy. ontosight.aiacademie-sciences.fr

One significant application is in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). wikipedia.org Alkyl halides, particularly those with a weak carbon-halogen bond like alkyl iodides, are effective initiators for ATRP. diva-portal.org this compound can act as an initiator where the C-I bond is homolytically cleaved by a transition metal catalyst (typically a copper complex) to generate a radical that initiates the polymerization of a suitable monomer. researchgate.net The fluorine atom at the other end of the initiator molecule is incorporated as a terminal group in the resulting polymer chain, imparting fluorinated characteristics to the material.

Furthermore, this compound can be chemically modified to generate novel fluorinated monomers. For example, the iodine atom can be replaced by a polymerizable functional group, such as a methacrylate (B99206) or acrylate, through a substitution reaction. The resulting monomer would contain a six-carbon spacer with a terminal fluorine atom. Polymerization of such a monomer would lead to a polymer with fluoroalkyl side chains, which can significantly influence the surface properties of the material, leading to applications in hydrophobic coatings and low-friction surfaces.

The table below illustrates the potential of this compound in the synthesis of a hypothetical fluorinated monomer and its subsequent polymerization.

| Intermediate Synthesis Step | Reactants | Product | Polymerization Method | Resulting Polymer | Potential Application |

| Monomer Synthesis | This compound, Sodium methacrylate | 6-Fluorohexyl methacrylate | Free Radical Polymerization or ATRP | Poly(6-fluorohexyl methacrylate) | Hydrophobic coatings, low surface energy materials |

The versatility of this compound as a chemical building block continues to be explored, with ongoing research promising new applications in both medicine and material science. solubilityofthings.com

Advanced Analytical and Spectroscopic Characterization in 1 Fluoro 6 Iodohexane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Reaction Pathways and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the study of 1-fluoro-6-iodohexane, providing detailed information on molecular structure and dynamics.

¹H NMR Spectroscopy: Proton NMR is fundamental for confirming the aliphatic chain structure of this compound and its derivatives. The chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule. For instance, in a related fluorinated hexane (B92381) derivative, the proton at the carbon bearing an iodine atom is deshielded and appears at a distinct chemical shift.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. youtube.com The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens. The carbon attached to the fluorine atom and the carbon attached to the iodine atom will exhibit characteristic chemical shifts, aiding in structural confirmation.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com It provides a direct window into the electronic environment of the fluorine atom. magritek.com The chemical shift of the fluorine in this compound and its reaction products is highly sensitive to changes in the molecular structure, making it an excellent tool for monitoring reactions involving the fluorine-containing moiety. magritek.commagritek.com For example, in SNAr reactions, the disappearance of the reactant's ¹⁹F signal and the appearance of a new signal corresponding to the product can be tracked over time to determine reaction kinetics. magritek.commagritek.com

Interactive Data Table: Illustrative NMR Data for Haloalkanes

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | 1,1,1,2,5,6,6,6-Octafluoro-3-iodo-2,5-bis(trifluoromethyl)hexane | 4.21 | Singlet | N/A |

| ¹⁹F | 1,2-difluoro-4-nitrobenzene (reactant) | -134, -127 | Multiplet | N/A |

| ¹⁹F | 4-(2-Fluoro-4-nitrophenyl)morpholine (product) | -119 | Multiplet | N/A |

Beyond standard 1D NMR, advanced techniques are crucial for deeper mechanistic and stereochemical investigations. numberanalytics.com

COSY (Correlation Spectroscopy): This 2D NMR technique establishes correlations between protons that are coupled to each other, helping to piece together the connectivity of the proton network within a molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, such as ¹³C. This is invaluable for assigning specific proton signals to their corresponding carbon atoms. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis of complex derivatives of this compound, NOESY can be used to determine the spatial proximity of different nuclei, which helps in assigning relative stereochemistry.

These advanced NMR methods are essential for unambiguously determining the structure of novel derivatives and for gaining detailed insights into reaction mechanisms, such as identifying intermediates and understanding rearrangement processes. numberanalytics.com

Mass Spectrometry (MS) for Reaction Monitoring, Product Confirmation, and Fragmentation Analysis in Research

Mass spectrometry is a vital tool for the analysis of this compound and its reaction products, providing information on molecular weight and fragmentation patterns. core.ac.uk Electron Ionization (EI) is a common technique where the molecule is ionized, and the resulting fragmentation can be analyzed to deduce the structure. The molecular ion peak (M⁺) confirms the molecular weight of the compound. For this compound, the expected molecular weight is approximately 230.06 g/mol . nih.gov

Fragmentation analysis can reveal the presence of the fluoro- and iodo- substituents. For example, the loss of an iodine atom or a fluorine atom would result in characteristic fragment ions. In the context of reaction monitoring, MS can be coupled with chromatographic techniques like GC or HPLC (GC-MS, LC-MS) to track the disappearance of reactants and the appearance of products over time. nih.gov This is particularly useful for identifying reaction intermediates and byproducts.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The C-F and C-I bonds in this compound and its derivatives will have characteristic stretching vibrations in the IR spectrum. For instance, the C-I bond typically absorbs in the region of 500-600 cm⁻¹. The C-F stretch is usually found in the 1000-1400 cm⁻¹ region. Changes in these vibrational frequencies during a reaction can provide mechanistic insights.

Raman Spectroscopy: Raman spectroscopy can also be used to probe the C-F and C-I bonds. It is particularly useful for symmetric vibrations that may be weak or inactive in the IR spectrum.

Together, these techniques allow for the confirmation of the presence of key functional groups and can be used to monitor their transformation during chemical reactions.

Chromatographic Methods (e.g., GC, HPLC) for Reaction Progress Analysis and Purity Assessment in Research

Chromatographic techniques are essential for separating components of a reaction mixture, allowing for the assessment of reaction progress and the determination of product purity. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. researchgate.net When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC can be used to quantify the relative amounts of starting material, products, and byproducts in a reaction mixture. nih.govlabrulez.com This allows for the calculation of conversion and yield. The development of sensitive GC methods is crucial for detecting trace impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives of this compound, HPLC is the preferred method for separation and analysis. By monitoring the chromatograms over time, researchers can track the consumption of reactants and the formation of products. HPLC is also a primary tool for assessing the purity of the final isolated product.

Interactive Data Table: Chromatographic Method Parameters

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | DB-624 | Hydrogen | FID | Separation and quantification of isomers |

| HPLC | C18 | Acetonitrile/Water | UV | Purity assessment of non-volatile derivatives |

Note: The data in this table is illustrative and based on general applications of these techniques for similar compounds.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. While this compound itself is a liquid at room temperature, many of its derivatives, particularly those involving coordination complexes or salts, may be crystalline. solubilityofthings.comlookchem.com The resulting crystal structure offers unambiguous proof of the molecular structure and can reveal important details about intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the material's properties. nih.gov

Theoretical and Computational Chemistry Studies on 1 Fluoro 6 Iodohexane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of 1-fluoro-6-iodohexane. These methods, such as Density Functional Theory (DFT), provide a detailed picture of electron distribution and the nature of the chemical bonds within the molecule.

Computational models can precisely calculate the magnitude and orientation of this dipole moment, which is crucial for understanding intermolecular interactions. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is likely to be localized near the more electron-rich and polarizable iodine atom, making this end of the molecule susceptible to electrophilic attack. The LUMO, on the other hand, is expected to be associated with the antibonding orbitals of the C-F and C-I bonds, indicating the sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar haloalkanes and may not represent definitive experimental results.)

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | ~2.5 D | B3LYP/6-31G |

| HOMO Energy | ~-9.5 eV | B3LYP/6-31G |

| LUMO Energy | ~-0.8 eV | B3LYP/6-31G* |

| Partial Charge on F | ~-0.4 e | Mulliken Population Analysis |

| Partial Charge on I | ~-0.1 e | Mulliken Population Analysis |

Conformational Analysis and Energetic Landscapes of this compound

The flexible six-carbon chain of this compound can adopt numerous conformations due to rotation around the C-C single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the dihedral angles and calculating the corresponding energy. This allows for the construction of a conformational energy map, identifying the global minimum energy conformer and other local minima. Studies on similar 1-halohexanes on surfaces have shown that they tend to adopt an all-trans conformation to maximize van der Waals interactions with the substrate. researchgate.net In solution or the gas phase, the conformational preferences may differ.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These are illustrative values to demonstrate the concept of conformational analysis.)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti-Anti | 180° | 0.0 (Reference) |

| Anti-Gauche | 60° | 0.6 |

| Gauche-Gauche | 60° | 1.8 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions, which are characteristic of haloalkanes. ncert.nic.iniitk.ac.in For this compound, the presence of two different halogen leaving groups adds a layer of complexity.

The C-I bond is significantly weaker and more polarizable than the C-F bond, making the iodine atom a much better leaving group. chemicals.co.uk Therefore, reactions involving nucleophilic substitution are overwhelmingly likely to occur at the carbon atom bonded to iodine.

Computational modeling can map the entire reaction pathway, from reactants to products, through the transition state. By calculating the activation energy (the energy of the transition state relative to the reactants), the rate of the reaction can be predicted. For an SN2 reaction, the model would show the backside attack of a nucleophile on the C-I bond, leading to an inversion of stereochemistry. For an SN1 reaction, the model would show the formation of a carbocation intermediate after the departure of the iodide ion. ncert.nic.in

Table 3: Illustrative Calculated Activation Energies for Reactions of this compound with a Nucleophile (e.g., OH⁻) (Note: These are hypothetical values for illustrative purposes.)

| Reaction Type | Leaving Group | Calculated Activation Energy (kcal/mol) |

| SN2 | Iodine | ~20 |

| SN2 | Fluorine | >50 |

| E2 | Iodine | ~25 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. escholarship.orgchemrxiv.orgnih.govrsc.orgresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, one can predict the 1H, 13C, and 19F NMR spectra. The 1H NMR spectrum would show distinct signals for the protons on each carbon, with chemical shifts influenced by the proximity to the electronegative fluorine and iodine atoms. Similarly, the 13C NMR spectrum would show six distinct signals, with the carbons directly bonded to the halogens exhibiting the largest shifts. The 19F NMR spectrum would show a single signal, and its chemical shift is highly sensitive to the electronic environment.

By comparing the computationally predicted spectra with experimental data, the accuracy of the computational model can be validated. Discrepancies between predicted and experimental values can point to specific molecular interactions or conformational effects that were not fully accounted for in the initial model.

Table 4: Predicted 13C NMR Chemical Shifts for this compound (Note: These are illustrative values based on standard DFT calculations and have not been referenced against experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (bonded to F) | ~84 |

| C2 | ~30 |

| C3 | ~25 |

| C4 | ~33 |

| C5 | ~7 |

| C6 (bonded to I) | ~6 |

Solvent Effects and Intermolecular Interactions in Reaction Pathways

The choice of solvent can have a profound impact on the rates and mechanisms of chemical reactions. acs.orgresearchgate.net Computational models can simulate these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

For a reaction involving this compound, a polar protic solvent like water or ethanol (B145695) would be expected to stabilize charged intermediates, such as the carbocation formed in an SN1 reaction, thereby increasing the reaction rate. ncert.nic.in Polar aprotic solvents, such as acetone (B3395972) or DMSO, can also influence reaction rates by solvating the reactants and transition states to different extents. Nonpolar solvents would generally disfavor reactions that involve the formation of charged species.

Furthermore, intermolecular interactions between this compound and solvent molecules, such as hydrogen bonding or dipole-dipole interactions, can affect the conformational equilibrium of the molecule. studypug.comlibretexts.org For example, a polar solvent might stabilize a more polar conformer of this compound. Computational studies can quantify these interactions and predict how the energetic landscape of the molecule changes in different solvent environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.